Cas no 1806150-00-4 (Methyl 2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-acetate)

メチル2-メトキシ-3-ニトロ-4-(トリフルオロメトキシ)ピリジン-5-アセテートは、高度に機能化されたピリジン誘導体であり、特に医薬品中間体や農薬合成において重要な役割を果たします。その分子構造には、メトキシ基、ニトロ基、トリフルオロメトキシ基という複数の反応性官能基が含まれており、多様な化学変換が可能です。トリフルオロメトキシ基の存在により、脂溶性の向上や代謝安定性の向上が期待されます。また、エステル部位は加水分解やアミド化などのさらなる修飾に適しています。この化合物は有機合成化学において、特にフッ素含有複素環化合物の構築に有用です。

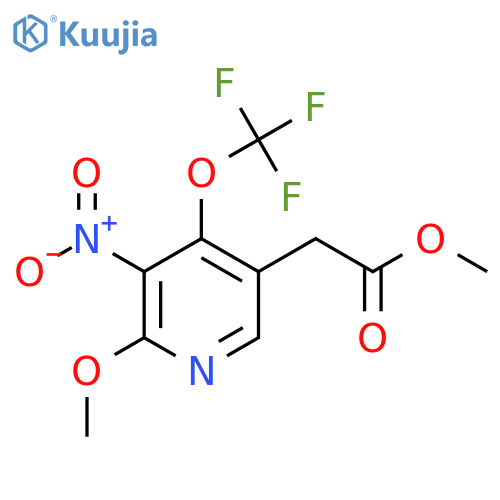

1806150-00-4 structure

商品名:Methyl 2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-acetate

CAS番号:1806150-00-4

MF:C10H9F3N2O6

メガワット:310.183473348618

CID:4840663

Methyl 2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-acetate

-

- インチ: 1S/C10H9F3N2O6/c1-19-6(16)3-5-4-14-9(20-2)7(15(17)18)8(5)21-10(11,12)13/h4H,3H2,1-2H3

- InChIKey: RHFCQDXYNBDGNA-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C(=C(N=CC=1CC(=O)OC)OC)[N+](=O)[O-])(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 10

- 重原子数: 21

- 回転可能化学結合数: 5

- 複雑さ: 386

- トポロジー分子極性表面積: 104

- 疎水性パラメータ計算基準値(XlogP): 2

Methyl 2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029085296-1g |

Methyl 2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-acetate |

1806150-00-4 | 97% | 1g |

$1,579.40 | 2022-04-01 |

Methyl 2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-acetate 関連文献

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

1806150-00-4 (Methyl 2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-acetate) 関連製品

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量